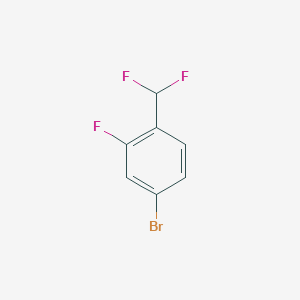

4-Bromo-1-(difluoromethyl)-2-fluorobenzene

Descripción

Significance of Fluorine in Pharmaceutical and Agrochemical Industries

The presence of fluorine can profoundly influence the efficacy and performance of bioactive molecules. sigmaaldrich.comgoogle.com Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its value in drug design. researchgate.net This prevalence is a direct result of the advantageous modifications that fluorination imparts upon a parent molecule. sigmaaldrich.com

Selective fluorination is a powerful strategy to enhance the pharmacokinetic and physicochemical properties of a drug candidate. google.comscbt.com One of the key impacts is on metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily metabolized by enzymes in the body, such as cytochrome P-450. By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, drug designers can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.

Furthermore, the introduction of fluorine can enhance a molecule's ability to permeate biological membranes. google.com By modulating properties like lipophilicity (the ability to dissolve in fats and lipids), fluorine can help a drug to be absorbed more effectively and reach its target site within the body. This can lead to improved potency and a more favorable dosing regimen.

Fluorine is the most electronegative element, and its introduction into a molecule significantly alters the electronic landscape. google.com This can affect the acidity or basicity (pKa) of nearby functional groups, which in turn influences how the molecule interacts with its biological target. google.com Altering the pKa can improve a drug's solubility and absorption profile.

The substitution of hydrogen with fluorine, which is sterically small, can also lead to conformational changes in the molecule. scbt.com These subtle shifts in shape can result in a tighter and more selective binding to a target receptor or enzyme, thereby increasing the drug's efficacy and reducing off-target side effects. scbt.com Fluorine atoms can also participate in hydrogen bonding as electron pair donors, helping to stabilize specific molecular conformations.

Overview of Difluoromethylated Aromatic Compounds in Contemporary Chemical Synthesis

Among the various fluorine-containing functional groups, the difluoromethyl (-CF2H) group has garnered significant interest. Its unique electronic and steric properties make it a valuable addition to the medicinal chemist's toolkit, leading to the development of numerous methods for its incorporation into aromatic systems.

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a fundamental strategy in drug design. scbt.com The difluoromethyl group is recognized as an effective bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.

Crucially, the polarized C-H bond in the -CF2H group allows it to act as a hydrogen bond donor, a rare characteristic for a polyfluorinated motif. This enables it to mimic the hydrogen-bonding interactions of groups like hydroxyls and amines, which are often critical for a drug's binding affinity to its target. Unlike these other groups, however, the difluoromethyl group is metabolically more stable, offering a distinct advantage.

The process of attaching a difluoromethyl group, known as difluoromethylation, has become a critical strategy in the development of next-generation pharmaceuticals and agrochemicals. The resulting difluoromethylated compounds often exhibit enhanced potency and selectivity.

Research Rationale for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

The specific chemical structure of this compound makes it a highly valuable and versatile building block in synthetic organic chemistry. Its research rationale is predicated on the strategic combination of three key functional groups on a single aromatic ring: a bromine atom, a difluoromethyl group, and a fluorine atom.

This compound is not typically an end-product itself but rather a specialized intermediate used in the construction of more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries. The bromine atom at the 4-position is a key reactive site. It is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows synthetic chemists to readily form new carbon-carbon or carbon-heteroatom bonds, effectively "stitching" the 4-(difluoromethyl)-2-fluorophenyl moiety onto another molecular fragment.

The presence of both the difluoromethyl group and the adjacent fluorine atom is what makes this building block particularly attractive for creating novel bioactive compounds. As discussed, these groups are known to confer desirable properties such as enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetics. By using this compound as a starting material, researchers can efficiently incorporate this pre-functionalized, fluorinated aromatic ring into a larger molecular scaffold, thereby streamlining the synthesis of new potential drugs or pesticides that are designed to have superior performance characteristics.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTTUKLMUOEXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375608 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749932-17-0 | |

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 1 Difluoromethyl 2 Fluorobenzene

Reactivity of the Bromine Substituent in Aromatic Nucleophilic Substitution (SNAr)

The reactivity of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene in aromatic nucleophilic substitution (SNAr) is governed by the interplay of the substituents on the aromatic ring and the nature of the leaving group. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.orgmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, as they stabilize this negatively charged intermediate. libretexts.orgmasterorganicchemistry.com

In the case of this compound, both the fluorine atom and the difluoromethyl group are electron-withdrawing, thereby activating the ring towards nucleophilic attack. The difluoromethyl group, in particular, is noted for its ability to modulate the electronic properties of molecules. mdpi.comacs.org

A key principle in SNAr reactions involving aryl halides is the "element effect," where the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.comimperial.ac.uk This is contrary to SN2 reactions where iodide is the best leaving group. The higher reactivity of fluoride (B91410) is attributed to its high electronegativity, which strongly polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining addition step. stackexchange.commasterorganicchemistry.com Consequently, while the bromine atom in this compound can be displaced, the adjacent fluorine atom is generally a more reactive site for traditional SNAr reactions. However, chemoselectivity can be influenced by reaction conditions. nih.gov

While the C-Br bond is less reactive than the C-F bond in a classic SNAr manifold, it is a versatile handle for other transformations, such as photocatalytic reactions. For instance, aryl bromides can undergo nickel-catalyzed difluoromethylation via a radical mechanism where an oxidative addition of the Ni(0) catalyst into the C-Br bond occurs. mdpi.com This highlights that the reactivity of the bromine substituent is highly dependent on the reaction mechanism at play.

Table 1: General Reactivity Order of Halides in SNAr Reactions

| Halide (Leaving Group) | Relative Reactivity | Primary Reason for Reactivity |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity activates the ring for nucleophilic attack (stabilizes the transition state). stackexchange.commasterorganicchemistry.com |

| Chlorine (Cl) | High | Moderate electronegativity and leaving group ability. |

| Bromine (Br) | Moderate | Good leaving group ability but less activating than F or Cl. |

This is an interactive data table based on established principles of SNAr reactions.

Reactivity of the Difluoromethyl Group

Hydrogen Bonding Characteristics and Interactions

A defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. mdpi.comh1.co The highly polarized C-H bond, resulting from the strong electron-withdrawing effect of the two fluorine atoms, renders the hydrogen atom acidic and capable of forming hydrogen bonds. rsc.org This characteristic is unusual among polyfluorinated motifs and allows the CF₂H group to serve as a lipophilic bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. mdpi.comh1.coacs.org

The hydrogen bond acidity has been quantified using Abraham's solute ¹H NMR analysis, which measures the chemical shift difference of the CF₂H proton in DMSO-d₆ and CDCl₃. rsc.orgnih.gov Studies on a series of difluoromethyl anisoles and thioanisoles have determined their hydrogen bond acidity parameters (A values) to be in the range of 0.085–0.126. acs.orgnih.gov This places the hydrogen bond donating strength of the Ar-X-CF₂H group on a similar scale to that of thiophenol and aniline (B41778), though it is not as strong as a hydroxyl group. h1.coacs.org This ability to engage in hydrogen bonding can significantly influence molecular recognition and binding affinity in various chemical and biological systems. nih.govnih.gov

Table 2: Comparative Hydrogen Bond Acidity (A) Values

| Compound/Group | Hydrogen Bond Acidity (A) Value | Reference |

|---|---|---|

| ArOCF₂H / ArSCF₂H | 0.085 - 0.126 | acs.orgnih.gov |

| Thiophenol | ~0.12 | researchgate.net |

| Aniline | ~0.07 | researchgate.net |

This interactive table presents comparative data on hydrogen bond acidity.

Stability and Reactivity in Diverse Chemical Environments

The difluoromethyl group generally enhances the metabolic stability of molecules due to the strength of the C-F bond. mdpi.comacs.org Studies investigating the stability of various fluorinated groups on aromatic rings under acidic and basic conditions have shown that the difluoromethyl group is more chemically resistant to defluorination than monofluorinated groups. rsc.orgresearchgate.net This stability is attributed to the increasing C-F bond dissociation energy with the addition of more fluorine atoms on the same carbon. researchgate.net

Beyond its stability, the C-H bond within the difluoromethyl group also exhibits reactivity. Under appropriate basic conditions, this proton can be abstracted to form a nucleophilic ArCF₂⁻ synthon. acs.org This allows the difluoromethyl group to act as a "masked nucleophile," enabling the formation of new carbon-carbon bonds through reactions with various electrophiles. This reactivity provides a powerful tool for the synthesis of complex difluoromethylene-bridged compounds. acs.org

Mechanistic Investigations of Derivatization Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of computational and spectroscopic techniques.

Computational Chemistry Approaches (e.g., DFT calculations)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the reaction mechanisms, transition states, and intermediate structures involved in the derivatization of fluorinated aromatics. researchgate.net DFT calculations can be used to model the potential energy surfaces of SNAr reactions, helping to determine whether a reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted (cSNAr) pathway. nih.gov

These computational approaches provide critical insights into:

Activation Barriers: Calculating the energy barriers for nucleophilic attack at different positions (e.g., at the carbon bearing bromine vs. fluorine) to predict regioselectivity.

Intermediate Stability: Assessing the stability of potential intermediates, such as the Meisenheimer complex, by analyzing the delocalization of negative charge. The stabilizing effect of the ortho-fluoro and para-difluoromethyl groups can be quantified. libretexts.org

Hydrogen Bonding: Modeling the geometry and energetics of C-H···F hydrogen bonds, corroborating experimental findings from NMR studies. nih.govresearchgate.net

Enzymatic Reactions: In the context of biocatalysis, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be used to study enzyme-mediated C-F bond cleavage or functionalization, providing atomic-level details of the catalytic mechanism. nih.gov

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR, MS)

Spectroscopic techniques are essential for the direct or indirect observation of reaction intermediates and for the structural elucidation of final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the products of derivatization reactions. For instance, ¹H NMR is used in Abraham's solute analysis to quantify the hydrogen bond donating capacity of the CF₂H group. nih.gov In mechanistic studies, NMR can sometimes be used at low temperatures to detect and characterize transient species like Meisenheimer complexes, which are key intermediates in SNAr reactions. masterorganicchemistry.com

Mass Spectrometry (MS): MS is critical for confirming the molecular weight of products and intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions. nih.gov It can be used to identify byproducts and provide evidence for proposed reaction pathways, such as confirming the formation of doubly substituted products in SNAr reactions. nih.gov

Together, these computational and spectroscopic methods provide a comprehensive picture of the reactivity of this compound, guiding its application in the synthesis of advanced materials and complex organic molecules.

Applications and Advanced Research Directions

4-Bromo-1-(difluoromethyl)-2-fluorobenzene as a Building Block in Complex Molecule Synthesis

This compound is a specialized chemical intermediate valued for the distinct functionalities it offers for synthetic transformations. The bromine atom provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The fluorine and difluoromethyl groups are prized for their ability to modulate the electronic and steric properties of a target molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.

While specific pharmaceutical candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are highly relevant in drug design. The difluoromethyl (CF₂H) group, in particular, is of significant interest in medicinal chemistry. frankehyland.com.augoogle.com It can serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores. google.com By replacing these groups with a metabolically stable CF₂H moiety, drug developers can overcome issues related to rapid metabolism. google.com

In the field of agrochemicals, the introduction of fluorine atoms is a well-established strategy for increasing the potency and stability of active ingredients. There is evidence of this compound being used as an intermediate in the synthesis of other agrochemical building blocks. Specifically, it is a precursor to 1-Bromo-3-(difluoromethyl)-5-fluorobenzene, which is itself classified as an agrochemical intermediate. This transformation highlights the utility of the starting compound in constructing more elaborate fluorinated molecules tailored for agricultural applications.

Table 1: Application as an Agrochemical Intermediate

| Reactant | Product | Application of Product |

| This compound | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | Agrochemical Intermediate |

Fluorinated aromatic compounds are integral to the development of advanced materials, including liquid crystals, polymers, and organic electronics. The incorporation of fluorine can bestow desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. While direct applications of this compound in materials science are not specifically documented, its structure is analogous to precursors used in these fields. The presence of fluorine and the difluoromethyl group can be leveraged to fine-tune the dielectric constant, hydrophobicity, and electron-accepting properties of novel materials. The bromo-substituent allows for its polymerization or incorporation into larger macromolecular structures through established coupling chemistries.

Structure-Activity Relationship (SAR) Studies Incorporating Difluoromethylated Arenes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. cymitquimica.com The inclusion of a difluoromethyl group on an aromatic ring, as seen in this compound, has significant implications for SAR.

The CF₂H group is known to impart a unique combination of steric and electronic properties. As a lipophilic hydrogen bond donor, it can form interactions with biological receptors that are distinct from those of more traditional functional groups like hydroxyls or amides. frankehyland.com.augoogle.com This capability can lead to enhanced binding selectivity and potency of a drug candidate. google.com

Future Perspectives in Fluorinated Organic Chemistry

The field of organofluorine chemistry is continuously advancing, driven by the persistent demand for novel fluorinated molecules in various sectors of the chemical industry. serpapi.combuyersguidechem.com Future developments are focused on creating more efficient, selective, and sustainable methods for introducing fluorine and fluorinated groups into organic compounds. buyersguidechem.com

A major thrust of current research is the design of new fluorinating reagents that are safer and easier to handle than traditional sources. serpapi.com While reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for electrophilic fluorination, the future points towards the development of more sustainable alternatives. google.com This includes exploring novel nucleophilic fluoride (B91410) sources that overcome the challenges of fluoride's high hydration energy and basicity. reddit.com

Catalysis is at the forefront of modern fluorination chemistry. buyersguidechem.com Significant progress has been made in transition metal-catalyzed fluorination, with palladium, copper, and silver catalysts enabling previously challenging transformations. serpapi.combuyersguidechem.com These methods allow for the direct fluorination of C-H bonds, which is a highly efficient strategy as it avoids the need for pre-functionalized substrates. serpapi.com Future research will likely focus on:

Organocatalysis: The use of metal-free small organic molecules as catalysts for fluorination reactions is a growing area, offering a more environmentally benign approach. google.com

Photoredox and Electrochemical Catalysis: These techniques use light or electricity to drive fluorination reactions under mild conditions, expanding the scope of accessible fluorinated molecules. serpapi.com

Enantioselective Catalysis: The development of chiral catalysts that can introduce fluorine stereoselectively is crucial for the synthesis of chiral drugs and agrochemicals. buyersguidechem.com

These advancements in reagents and catalysts will continue to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and functional fluorinated molecules from versatile building blocks such as this compound. serpapi.com

Stereoselective Difluoromethylation

The introduction of a difluoromethyl (CF₂H) group into a molecule can significantly alter its biological and chemical properties. When this installation creates a chiral center, controlling the stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological effects. Stereoselective difluoromethylation, the process of introducing a CF₂H group to create a specific stereoisomer, is therefore a highly sought-after yet challenging area of organic synthesis. rsc.orgrsc.org While numerous methods exist for difluoromethylation, achieving high levels of stereocontrol remains a significant hurdle. rsc.org

Recent progress has focused on several key strategies to address this challenge:

Catalytic Asymmetric Methods: This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction. For instance, catalytic asymmetric dihydroxylation has been employed for the synthesis of α,α-difluoromethylated tertiary alcohols with excellent yields and enantiomeric ratios. acs.orgacs.orgnih.gov Another strategy involves the nickel-catalyzed Negishi cross-coupling, which has shown high efficiency and enantioselectivity in creating carbon stereocenters bearing a difluoromethyl group under mild conditions. nih.gov The development of chiral aryl iodide catalysts has also enabled the enantioselective difluorination of alkenes to generate versatile chiral building blocks. nih.gov

Reagent-Controlled Stereoselection: This method employs a chiral difluoromethylating reagent where the chirality of the reagent itself directs the stereochemical outcome. An example is the use of chiral (S)-difluoromethyl phenyl sulfoximine, which reacts with imines to provide a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and stereoselectivity. mdpi.comnih.govsemanticscholar.org This approach offers a powerful tool for creating chiral amines, which are prevalent in bioactive compounds.

Substrate-Controlled Methods: In this strategy, a chiral auxiliary is attached to the substrate, guiding the difluoromethylation to a specific face of the molecule. While effective, this often requires additional steps for the attachment and removal of the auxiliary group.

The compound This compound serves as a valuable building block in this context. Its aryl bromide functional group is a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). rsc.org This allows for its incorporation into more complex molecular scaffolds, which can then be subjected to stereoselective difluoromethylation at a different position or be used to synthesize substrates for asymmetric catalysis.

| Strategy | Description | Key Advantages | Key Challenges | Example Reaction Type |

|---|---|---|---|---|

| Catalytic Asymmetric | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. | High atom economy; only a substoichiometric amount of the chiral source is needed. | Development of highly efficient and selective catalysts can be difficult and costly. | Asymmetric Dihydroxylation, Nickel-catalyzed Cross-coupling acs.orgnih.gov |

| Reagent-Controlled | A stoichiometric amount of a chiral reagent transfers the difluoromethyl group stereoselectively. | Often provides high levels of stereoselectivity and can have a broad substrate scope. | Requires stoichiometric amounts of the (often expensive) chiral reagent. | Nucleophilic addition of chiral sulfoximines to imines mdpi.comnih.gov |

| Substrate-Controlled | A chiral auxiliary attached to the starting material directs the incoming reagent. | Predictable and often high diastereoselectivity. | Requires additional synthetic steps to install and remove the chiral auxiliary. | Asymmetric alkylation of substrates with chiral auxiliaries |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of organofluorine compounds, including those derived from This compound , is increasingly benefiting from advanced manufacturing technologies like flow chemistry and automated synthesis. sigmaaldrich.com These approaches offer significant advantages over traditional batch processing in terms of safety, efficiency, scalability, and reproducibility. nih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly well-suited for fluorination reactions, which can be hazardous due to the use of reactive reagents. nih.govvapourtec.com The key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial when handling highly reactive fluorinating agents.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. beilstein-journals.org

Improved Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactors. researchgate.net

Handling Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, avoiding their isolation and accumulation. nih.gov

Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. sigmaaldrich.com These systems are revolutionizing drug discovery and process development. For the synthesis of difluoromethylated compounds, automation can accelerate the exploration of reaction conditions and the creation of compound libraries for screening. This is particularly relevant for producing ¹⁸F-radiolabeled compounds for Positron Emission Tomography (PET) imaging, where the short half-life of the isotope necessitates rapid and automated synthesis to protect operators from radiation. researchgate.net

The compound This compound , being a liquid at room temperature, is an ideal starting material for integration into flow chemistry and automated synthesis systems. It can be easily pumped and mixed with other reagents in a continuous stream, facilitating its use in the large-scale, automated production of more complex difluoromethylated intermediates for the pharmaceutical and agrochemical industries.

Challenges and Opportunities in the Synthesis and Application of Difluoromethylated Compounds

The increasing prevalence of the difluoromethyl group in pharmaceuticals and agrochemicals underscores its importance, yet significant challenges and exciting opportunities remain in the synthesis and application of these compounds. nih.gov

Challenges:

One of the primary challenges is the development of practical and environmentally benign difluoromethylation reagents and methods. rsc.org Many existing protocols rely on harsh conditions or reagents that are difficult to handle or produce undesirable byproducts. For example, while effective, some methods require the pre-functionalization of substrates, which adds steps and limits their applicability in late-stage functionalization—the modification of complex molecules at a late point in their synthesis. rsc.orgresearchgate.net

Achieving regioselectivity and stereoselectivity, as discussed previously, continues to be a major hurdle. rsc.orgrsc.org The direct C-H difluoromethylation of complex molecules often yields mixtures of isomers, requiring difficult purification steps. Furthermore, the development of broadly applicable catalytic asymmetric methods for installing the CF₂H group is still in its early stages. nih.gov

Another challenge lies in the limited availability of versatile difluoromethylated building blocks. While compounds like This compound are commercially available, a broader palette of such synthons is needed to expand the accessible chemical space for drug discovery.

Opportunities:

Despite the challenges, the opportunities are vast. The CF₂H group is recognized as a unique bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. rsc.orgnih.gov Its ability to act as a lipophilic hydrogen bond donor can enhance a molecule's binding affinity to its biological target while simultaneously improving pharmacokinetic properties like metabolic stability and membrane permeability. nih.govnih.gov This opens up immense possibilities in medicinal chemistry for optimizing lead compounds and designing next-generation drugs. nih.gov

The field of agrochemicals also presents significant opportunities. The incorporation of the CF₂H group can lead to new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

Furthermore, the development of new ¹⁸F-labeled difluoromethyl compounds for PET imaging is a rapidly growing area. researchgate.net These radiotracers can be used for in vivo imaging of biological processes, which is invaluable for disease diagnosis and drug development. The creation of novel and user-friendly radiosynthetic routes to access these tracers is a key area of future research. researchgate.net The continued development of technologies like flow chemistry and automated synthesis will be crucial in overcoming synthetic challenges and realizing the full potential of difluoromethylated compounds in science and medicine. sigmaaldrich.comresearchgate.net

Q & A

Q. Table 1: Synthetic Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 25°C, 17 h | 98% | |

| Suzuki Coupling | Pd Ruphos G4, Cs₂CO₃, dioxane, 150°C | 83% | |

| Purification | C18 reverse-phase chromatography | 20–99% |

How do electronic effects of the difluoromethyl and bromo substituents influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The bromo group acts as a leaving group in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the difluoromethyl group exerts strong electron-withdrawing effects via the -CF₂H moiety. This:

- Reduces electron density at the aromatic ring, enhancing oxidative addition in palladium-catalyzed reactions.

- Directs regioselectivity in electrophilic substitutions due to meta/para-directing properties of -CF₂H and -Br .

Mechanistic Insight : The -CF₂H group stabilizes transition states through inductive effects, improving catalytic turnover in coupling reactions .

Q. Table 2: Substituent Effects on Reaction Outcomes

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| Br | Weakly deactivating | Facilitates oxidative addition in catalysis |

| CF₂H | Strongly electron-withdrawing | Stabilizes transition states, enhances yields |

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

- Purity Analysis : Use HPLC (e.g., C18 column, 0.1% formic acid in acetonitrile/water) with retention times ~1.32–3.34 minutes .

- Structural Confirmation :

- Elemental Analysis : Validate Br/F content via X-ray fluorescence (XRF) or combustion analysis .

How can researchers resolve contradictions in reaction yields when varying coupling partners?

Level: Advanced

Answer:

Yield discrepancies often arise from steric hindrance or mismatched electronic profiles between coupling partners. Strategies include:

- Catalyst Optimization : Use Pd Ruphos G4 with Ruphos ligand for sterically demanding substrates (improves yields from 15% to 83%) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of halogenated aromatics .

- Additives : Cs₂CO₃ outperforms K₂CO₃ in Suzuki couplings by mitigating dehalogenation side reactions .

Q. Table 3: Catalyst and Solvent Impact on Yields

| Catalyst System | Solvent | Substrate Pair | Yield |

|---|---|---|---|

| Pd Ruphos G4/Ruphos | Dioxane | Bulky biaryl | 83% |

| Pd(OAc)₂/XPhos | DMF | Electron-deficient | 58% |

What safety precautions are necessary when handling this compound?

Level: Basic

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage : Keep in a dark, cool (<4°C) environment under nitrogen to prevent decomposition .

What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Level: Advanced

Answer:

Regioselectivity is controlled by the electronic and steric profiles of substituents:

- Bromo Group : Directs electrophiles to the para position due to its weak deactivation.

- Difluoromethyl Group : Meta-directing via strong electron withdrawal, competing with Br.

Experimental Approach : - Use low-temperature Friedel-Crafts conditions to favor kinetic (meta) products.

- Employ bulky electrophiles (e.g., tert-butyl) to exploit steric effects at the ortho position .

Q. Table 4: Regioselectivity in Electrophilic Substitution

| Electrophile | Temperature | Major Product Position | Yield |

|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | 0°C | Meta | 75% |

| Me₃C⁺ (AlCl₃) | 25°C | Ortho | 62% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.